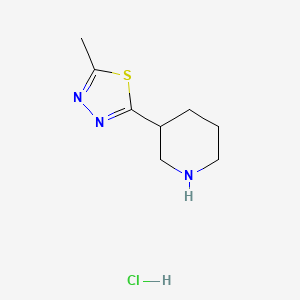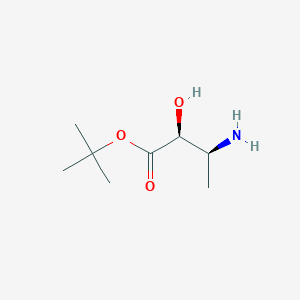
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate
Übersicht
Beschreibung
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is an organic compound commonly used in synthetic organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Wirkmechanismus
Target of Action
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate, also known as Ethyl 3-(Boc-amino)-2,2-dimethylpropionate, is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The primary targets of this compound are amino acids involved in peptide synthesis .
Mode of Action
This compound acts as a starting material in dipeptide synthesis . The Boc group in the compound serves as a protecting group for the amino group during peptide synthesis . This protection prevents unwanted reactions with the multiple reactive groups of the amino acid anions . The Boc group can be selectively removed (deprotected) under mild conditions using reagents like oxalyl chloride .
Biochemical Pathways
The compound plays a crucial role in the synthesis of dipeptides, which are essential components of proteins . The Boc-protected amino acid ionic liquids (Boc-AAILs), derived from this compound, enhance amide formation in peptide synthesis . This process affects the peptide synthesis pathway, leading to the formation of dipeptides .
Pharmacokinetics
The Boc-AAILs derived from this compound are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of dipeptides . The compound, through its Boc-AAILs, enhances amide formation, leading to the synthesis of dipeptides in satisfactory yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the deprotection of the Boc group takes place under room temperature conditions . Additionally, the solubility of the Boc-AAILs in different solvents can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
It is known that the compound is derived from commercially available tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Molecular Mechanism
It is known to participate in dipeptide synthesis, suggesting it may interact with enzymes and other biomolecules involved in this process
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
Given its role in dipeptide synthesis, it may interact with enzymes and cofactors involved in this process
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate typically involves the reaction of 3-amino-2,2-dimethylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The resulting product is then esterified with ethanol to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process . These systems allow for continuous production with better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Wissenschaftliche Forschungsanwendungen
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)propanoate: Similar structure with a methoxyphenyl group.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Uniqueness: Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications requiring selective protection and deprotection of amines .
Eigenschaften
IUPAC Name |
ethyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)12(5,6)8-13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBMJQSOIZGTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B3114720.png)

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)



